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Compound of Interest

Compound Name: BR 402

Cat. No.: B048592 Get Quote

An in-depth analysis of available scientific literature indicates that the molecule designated as

"BR 402" is likely a typographical error for RTA 402, also known as Bardoxolone Methyl.

Crucially, Bardoxolone Methyl is not a conventional kinase inhibitor. This guide will clarify the

true mechanism of action of RTA 402 and explain why a traditional kinase selectivity and

binding affinity profile is not applicable.

For researchers and drug development professionals, precise target identification is

paramount. While the query for "BR 402 kinase selectivity" suggests an interest in a molecule

that directly inhibits protein kinases, the evidence strongly points towards Bardoxolone Methyl

(RTA 402), a compound with a distinct and well-documented mechanism of action centered on

the Nrf2 pathway.

RTA 402 (Bardoxolone Methyl): Not a Kinase
Inhibitor, but a Potent Nrf2 Activator
Bardoxolone Methyl is a semi-synthetic triterpenoid that functions as a potent activator of the

Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[1][2][3] Nrf2 is a master

regulator of the cellular antioxidant response. The primary mechanism of action of Bardoxolone

Methyl involves its interaction with the Kelch-like ECH-associated protein 1 (Keap1).

Mechanism of Action:
Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal

degradation. Bardoxolone Methyl covalently binds to a specific cysteine residue (C151) on
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Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and

nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to Antioxidant Response

Elements (AREs) in the promoter regions of its target genes, inducing the transcription of a

wide array of cytoprotective and anti-inflammatory proteins.

This mechanism is fundamentally different from that of a typical kinase inhibitor, which

competitively or allosterically binds to the ATP-binding site of a protein kinase, thereby inhibiting

its phosphotransferase activity.

Addressing the "Kinase" Confusion
While the primary and well-established mechanism of Bardoxolone Methyl is the activation of

the Nrf2 pathway, some literature may refer to its inhibitory effects on the NF-κB (nuclear factor

kappa-light-chain-enhancer of activated B cells) signaling pathway. One document refers to it

as an "Inhibitor of nuclear factor kappa β kinase beta subunit"[4]. The NF-κB pathway is a key

regulator of inflammation, and its activity is controlled by a series of phosphorylation events

mediated by IκB kinases (IKKs). It is plausible that Bardoxolone Methyl may indirectly modulate

the activity of kinases within this pathway as a downstream consequence of Nrf2 activation or

through other off-target effects. However, it is not a direct, selective inhibitor of a specific kinase

in the manner that is characterized for targeted kinase inhibitor drugs.

Data Presentation: The Inapplicability of Kinase-
Centric Data Tables
Given that Bardoxolone Methyl is not a kinase inhibitor, the requested tables summarizing

quantitative data on kinase selectivity (e.g., Kd, IC50 values against a panel of kinases) are not

available in the scientific literature. Instead, the potency of Bardoxolone Methyl is typically

characterized by its ability to activate the Nrf2 pathway.

Table 1: Potency of Bardoxolone Methyl in Nrf2 Pathway Activation
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Parameter Value Cell Line/System Reference

Nrf2 Activation (EC50) ~50-100 nM
Various human cell

lines

(Hypothetical data

based on typical

potency)

Keap1 Binding (Kd)

Data not readily

available in public

domain

- -

Experimental Protocols
The key experiments to characterize the activity of Bardoxolone Methyl focus on its interaction

with the Nrf2 pathway, not on kinase inhibition.

Nrf2 Activation Assays:
Reporter Gene Assays: Cells are transfected with a plasmid containing a luciferase reporter

gene under the control of an Antioxidant Response Element (ARE) promoter. The cells are

then treated with varying concentrations of Bardoxolone Methyl, and the resulting luciferase

activity is measured to determine the EC50 for Nrf2 activation.

Quantitative PCR (qPCR): The expression levels of Nrf2 target genes, such as NQO1,

HMOX1, and GCLC, are measured in cells treated with Bardoxolone Methyl to confirm the

induction of the Nrf2-mediated transcriptional program.

Western Blotting: The levels of Nrf2 protein in the nuclear and cytoplasmic fractions of

treated cells are analyzed to demonstrate the stabilization and nuclear translocation of Nrf2.

Keap1-Nrf2 Interaction Assays:
Co-immunoprecipitation (Co-IP): This technique is used to demonstrate the disruption of the

Keap1-Nrf2 interaction in the presence of Bardoxolone Methyl.

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These

biophysical techniques could be used to quantify the direct binding affinity between

Bardoxolone Methyl and purified Keap1 protein, though such data is not widely published.
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Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of Bardoxolone Methyl and a typical

experimental workflow for its characterization.
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Caption: Mechanism of action of Bardoxolone Methyl (RTA 402).
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Caption: Experimental workflow for characterizing Nrf2 activation.

In conclusion, the inquiry for a technical guide on the kinase selectivity of "BR 402" stems from

a likely misidentification of the compound. The available evidence strongly indicates that the

molecule of interest is Bardoxolone Methyl (RTA 402), a potent Nrf2 activator with a

mechanism of action distinct from that of a kinase inhibitor. Understanding this fundamental

difference is critical for researchers and drug developers in the field. Future investigations into

the biological activity of Bardoxolone Methyl should focus on its effects on the Nrf2 pathway

and its downstream anti-inflammatory and antioxidant consequences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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